molecular formula C11H14N2O B3508961 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one

Cat. No.: B3508961
M. Wt: 190.24 g/mol
InChI Key: VKUCNJYNAKGDFH-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one is a chemical compound incorporating two significant heterocyclic systems: a pyrrolidin-2-one and a pyridine ring, connected by an ethyl linker. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is highly valued in medicinal chemistry for its sp3-hybridization and non-planar structure, which allows for a three-dimensional exploration of pharmacophore space and can positively influence the solubility and bioavailability of drug candidates . The 2-pyridone motif and its derivatives are recognized as versatile pharmacophores with a broad spectrum of reported biological activities, including antimicrobial and antitumor properties, and are frequently used as key intermediates in complex syntheses . As a building block, this compound is primarily intended for research applications in drug discovery and development. Its structure makes it a candidate for constructing more complex molecules targeting various biological pathways. Researchers can utilize it in the synthesis of novel compounds for probing biological mechanisms or as a precursor in the development of pharmaceutical agents. The physicochemical properties contributed by the pyrrolidine scaffold, such as its polarity and potential for hydrogen bonding, make it a useful fragment for modulating the properties of larger molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-5-3-8-13(11)9-6-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUCNJYNAKGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with pyrrolidinone precursors under specific conditions. For instance, donor-acceptor cyclopropanes can be used in the presence of primary amines to yield pyrrolidin-2-ones . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the pyridine ring, can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic and nucleophilic reagents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyridine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of histone deacetylases or cannabinoid receptors, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroaromatic Substituted Pyrrolidin-2-ones

  • 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Compound 6 in ): Structure: Replaces pyridine with a furan ring. Properties: The furan moiety introduces electron-rich aromaticity, contrasting with pyridine’s electron-deficient nature. Biological Activity: Found in Rehmannia glutinosa and mulberry extracts, this compound and analogs demonstrated protective effects against LPS-induced cell damage in NRK-52e cells .
  • 1-[2-(2,3-Dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one (): Structure: Substituted with a bicyclic indole group. Molecular weight: 246.3 g/mol. Applications: Indole derivatives are common in serotonin receptor modulators, suggesting possible neurological applications .

Complex Triazine-Linked Derivatives

  • 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (): Structure: Pyrrolidin-2-one linked to a triazine ring via a methoxy-phenyl group. Synthesis: Multi-step process with a 39.52% yield, indicating moderate synthetic accessibility. Applications: Designed as dual FFAR1/FFAR4 allosteric modulators for metabolic disorders .
  • Compound 94 (): Structure: Features a 2,6-difluorophenyl and dimethylaminoethyl group on the triazine core. Properties: Higher molecular weight (497.20 g/mol) and reduced yield (2.39%) due to steric and electronic challenges in synthesis .

Stereochemical Variants

  • (4S,1'S)-4-Ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one ():
    • Structure : Diastereomerically pure N-substituted pyrrolidin-2-one with ethyl and phenylethyl groups.
    • Properties : Stereochemistry impacts crystallinity and bioavailability. Elemental analysis (C, 76.77%; H, 8.39%) matches theoretical values, confirming purity .

Aromatic and Aliphatic Substituted Analogs

  • 1-(2-Chloroethyl)pyrrolidin-2-one ():

    • Structure : Simple chloroethyl substituent.
    • Properties : Lower molecular weight (147.6 g/mol) and higher reactivity due to the chlorine atom, enabling nucleophilic substitutions .
  • 1-[2-(2-Hydroxy-2-naphthalen-1-ylethoxy)ethyl]pyrrolidin-2-one (): Structure: Naphthalene and hydroxyethoxy substituents.

Data Tables

Key Observations and Insights

Substituent Effects :

  • Pyridine enhances hydrogen-bond acceptor capacity, while furan improves solubility. Indole and naphthalene groups increase lipophilicity for membrane penetration .
  • Triazine-linked derivatives exhibit modularity for drug design but face synthetic challenges (e.g., low yields in ) .

Stereochemical Considerations :

  • Diastereomeric purity () is critical for pharmacological efficacy, as seen in enantioselective receptor interactions .

Biological Relevance :

  • Heteroaromatic substituents correlate with anti-inflammatory activity (), while triazine cores are leveraged for receptor modulation ().

Biological Activity

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Notably, recent methods have focused on optimizing yields and simplifying procedures. For instance, a one-pot transformation process has been developed, allowing for efficient synthesis with overall yields reaching up to 79% .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vitro studies have reported that it effectively inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The compound demonstrated an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .

Table 1: COX-2 Inhibition Comparison

CompoundIC50 (μM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound has also shown promising results against various cancer cell lines. In particular, studies involving breast cancer cell lines MDA-MB-231 and MCF-7 indicated that it reduces cell viability significantly at low concentrations (6.25 μM), suggesting potential as an anticancer agent . The mechanism appears to involve interaction with multiple membrane proteins implicated in cancer progression.

Case Study: Breast Cancer Cell Lines

In a comparative study, this compound was evaluated alongside other pyridine derivatives, revealing its superior efficacy in inhibiting the growth of triple-negative breast cancer cells compared to standard treatments .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine and pyrrolidine rings can significantly influence potency and selectivity.

Key Findings:

  • The presence of electron-donating groups on the pyridine ring enhances anti-inflammatory activity.
  • Variations in substituents at the 4-position of the pyrrolidine core can affect anticancer efficacy, indicating a need for further exploration of structural modifications .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Anti-inflammatory Drugs: Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory agents.
  • Cancer Therapy: The compound's effectiveness against certain cancer cell lines suggests potential use in oncology, particularly for aggressive forms of breast cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step alkylation and cyclization. For example, pyrrolidinone derivatives are synthesized via nucleophilic substitution using pyridine-containing ethylamine precursors (e.g., 2-(2-aminoethyl)pyridine [CAS 2706-56-1]) under reflux with polar aprotic solvents like DMF. Reaction optimization may include adjusting temperature (e.g., 150°C in DMF for 20 hours) and stoichiometric ratios, as demonstrated in similar pyrrolidine syntheses .
  • Characterization : Validate purity via <sup>1</sup>H NMR (e.g., δ 1.96–3.30 ppm for pyrrolidine protons) and LC-MS. Compare spectral data to structurally analogous compounds, such as 1-(4-hydroxyphenyl)pyrrolidin-2-one derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Safety Measures :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. If exposed, rinse with water for 15 minutes and consult a physician .
  • Store away from strong oxidizers or acids to prevent hazardous gas release .
  • Monitor for inhalation risks; ensure proper ventilation and use fume hoods during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for pyrrolidin-2-one derivatives?

  • Methodology :

  • Address bioavailability issues by evaluating logP (lipophilicity) and metabolic stability. For instance, pyridine-containing analogs may exhibit altered pharmacokinetics due to hepatic cytochrome P450 interactions .
  • Use isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) to track metabolite formation in animal models, as done for organoselenium pyrrolidinone analogs .
    • Data Analysis : Apply compartmental modeling to reconcile discrepancies in efficacy or toxicity profiles .

Q. What strategies are effective for enhancing the thermal stability of this compound under catalytic conditions?

  • Experimental Design :

  • Test thermal degradation kinetics using TGA/DSC. For example, cyclic amides like pyrrolidin-2-one degrade above 200°C, but pyridine substituents may alter stability .
  • Screen catalysts (e.g., Pd/C, zeolites) in inert atmospheres to minimize decomposition during reactions .
    • Mitigation : Introduce electron-withdrawing groups (e.g., cyano) to the pyridine ring to reduce susceptibility to oxidative side reactions .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

  • Approach :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental bioactivity data .
  • Compare with known SARs of pyridine-pyrrolidinone hybrids, such as their binding affinity to neurological targets (e.g., NMDA receptors) .
    • Validation : Overlay docking simulations (e.g., AutoDock Vina) with crystallographic data from related compounds .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in the cytotoxicity of pyrrolidin-2-one analogs across cell lines?

  • Troubleshooting :

  • Control for cell-specific factors (e.g., membrane transporter expression) using siRNA knockdowns .
  • Replicate experiments with standardized protocols, as seen in studies of (E)-1-(hept-1-en-2-yl)pyrrolidin-2-one .
    • Statistical Tools : Apply ANOVA with post-hoc tests to identify outliers or batch effects .

Synthesis and Purification

Q. What chromatographic techniques are optimal for purifying this compound from byproducts?

  • Method : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm for pyridine absorption .
  • Scale-Up : Adapt flash chromatography (silica gel, ethyl acetate/hexane) for intermediates, as described for 1,4-dimethylpyrrolidin-2-one .

Regulatory Considerations

Q. What regulatory guidelines apply to the use of this compound in preclinical studies?

  • Compliance : Follow ECHA guidelines for reprotoxic substances (e.g., EU Directive 2022/431) regarding occupational exposure limits and waste disposal .
  • Documentation : Maintain detailed records of synthesis, stability, and toxicity data for EMA/FDA submissions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.